

In-Depth Technical Guide: Synthesis

Author: Bench

Compound of Interest

Compound Name: 1-[(2-fluorophenyl)acetyl]piperidine

Cat. No.: B4657794

Executive Summary

The synthesis of **1-[(2-fluorophenyl)acetyl]piperidine** (CAS: 950237-01-1) represents a fundamental nucleophilic acyl substitution reaction, yielding degradation, derivatives of this scaffold are often explored in the development of CNS-active agents, enzyme inhibitors, and synthetic analgesics.

This technical whitepaper provides a comprehensive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the synthesis.

Physicochemical Properties & Precursor Data

To ensure precise stoichiometric calculations and safe handling, the physicochemical properties of the target molecule and its precursors are summarized below.

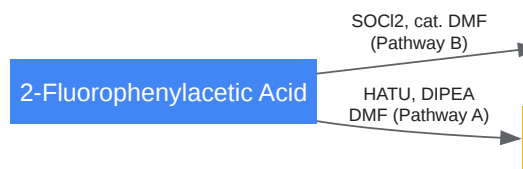
Parameter	1-[(2-fluorophenyl)acetyl]piperidine
Role	Target Product
CAS Number	950237-01-1
Molecular Formula	C ₁₃ H ₁₆ FNO
Molecular Weight	221.27 g/mol
Predicted Boiling Point	364.5 ± 25.0 °C

Retrosynthetic Analysis & Pathway Selection

The target molecule is a tertiary amide. Retrosynthetic disconnection of the C-N amide bond naturally leads to 2-fluorophenylacetic acid and piperidine.

We present two distinct pathways for this activation:

- Pathway A (HATU-Mediated Coupling): Utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and DIPEA in DMF.
- Pathway B (Acid Chloride Route): Utilizes thionyl chloride (SOCl₂). This is the preferred method for large-scale synthesis due to the low cost of reagents.



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Retrosynthetic and forward synthesis pathways for **1-[(2-fluorophenyl)acetyl]piperidine**.

Mechanistic Insights & Experimental Causality

The HATU Mechanism (Pathway A)

HATU is an exceptionally powerful coupling reagent that operates via the formation of an active OAt (7-azabenzotriazole) ester[2].

Causality of Reagent Selection:

- Why DIPEA over TEA? N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its bulky isopropyl groups provide significant steric hindrance to the reaction of 2-fluorophenylacetic acid[5].
- The Necessity of Pre-Activation: If piperidine is added simultaneously with the acid and HATU, the amine can outcompete the carboxylate for nucleophilic attack, making the pre-activation step therefore mandatory.

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Mechanistic workflow of HATU-mediated amide bond formation.

The Acid Chloride Mechanism (Pathway B)

Causality of Reagent Selection: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) to thionyl chloride is a critical mechanistic choice to generate the acid chloride. Triethylamine (TEA) is later added to neutralize the HCl generated during the amine coupling, preventing the protonation and subsequent deactivation of the amine.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol is designed as a self-validating system. The aqueous workup specifically targets the removal of the highly polar tetramethylurea byproduct.

Materials:

- 2-Fluorophenylacetic acid: 1.0 mmol (154.1 mg)
- HATU: 1.1 mmol (418.2 mg)
- Piperidine: 1.2 mmol (102.2 mg / 118 μ L)
- DIPEA: 3.0 mmol (387.7 mg / 522 μ L)
- Anhydrous DMF: 5.0 mL

Step-by-Step Methodology:

- Pre-activation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-fluorophenylacetic acid (1.0 mmol) in 5.0 mL of anhydrous DMF.
- Add DIPEA (3.0 mmol) to the solution, followed by HATU (1.1 mmol) in one portion[5].
- Stir the reaction mixture at room temperature for 20 minutes. Validation check: The solution will typically turn a pale yellow color, indicating the formation of the O-acylisourea intermediate.
- Coupling: Add piperidine (1.2 mmol) dropwise via syringe. Stir the reaction at room temperature for 2–4 hours.
- Monitoring: Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes). The complete disappearance of the acid spot (visualized via UV) indicates reaction completion.
- Workup: Dilute the reaction mixture with 20 mL of Ethyl Acetate. Wash the organic layer sequentially with:
 - 1M HCl (2 x 10 mL) — Removes unreacted piperidine and DIPEA.
 - Saturated aqueous NaHCO₃ (2 x 10 mL) — Neutralizes acidic impurities and removes HOAt.
 - Brine (1 x 10 mL) — Removes residual DMF and tetramethylurea.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography.

Protocol B: Acid Chloride Route (Scale-Up)

Step-by-Step Methodology:

- Activation: Dissolve 2-fluorophenylacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL). Add 2 drops of anhydrous DMF.
- Cool the flask to 0 °C. Slowly add Thionyl Chloride (15.0 mmol) dropwise.
- Attach a reflux condenser and heat the mixture to 40 °C for 2 hours. Validation check: The evolution of SO₂ and HCl gas will cease when the conversion is complete.
- Concentrate the mixture under reduced pressure to remove excess Thionyl Chloride. Redissolve the crude acid chloride in fresh anhydrous DCM (20 mL).
- Coupling: In a separate flask, prepare a solution of piperidine (12.0 mmol) and Triethylamine (15.0 mmol) in DCM (10 mL).
- Add the acid chloride solution dropwise to the amine solution at 0 °C. Stir for 1 hour, then allow it to warm to room temperature.
- Workup: Quench with water (20 mL). Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

Analytical Validation & Quality Control

To verify the structural integrity of the synthesized **1-[(2-fluorophenyl)acetyl]piperidine**, the following spectral signatures should be confirmed during

- Mass Spectrometry (ESI-MS): Expected $[M+H]^+$ at m/z 222.1.
- Infrared Spectroscopy (FT-IR):
 - Strong, sharp absorption band at $\sim 1640\text{--}1650\text{ cm}^{-1}$, characteristic of a tertiary amide carbonyl (C=O) stretch.
 - Absence of the broad O–H stretch ($2500\text{--}3300\text{ cm}^{-1}$) confirms the complete consumption of the carboxylic acid precursor.
- ^1H NMR (400 MHz, CDCl_3):
 - δ 7.00–7.30 (m, 4H): Aromatic protons of the 2-fluorophenyl ring.
 - δ 3.70 (s, 2H): Methylene bridge protons positioned between the aromatic ring and the carbonyl group.
 - δ 3.40–3.60 (m, 4H): Equatorial and axial protons of the piperidine ring adjacent to the nitrogen (N–CH₂).
 - δ 1.50–1.70 (m, 6H): Remaining aliphatic protons of the piperidine ring.

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